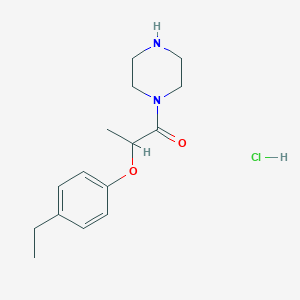

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(4-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-3-13-4-6-14(7-5-13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBPHQCURWBSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperazine Derivative

A common approach involves synthesizing substituted piperazine intermediates, often starting from 4-hydroxyphenylpiperazine derivatives or related compounds. For example, a patented method for synthesizing 1-ethanoyl-4-(4-hydroxyphenyl)piperazine (a structurally related piperazine intermediate) includes:

- Reacting 4-hydroxyphenylpiperazine dihydrobromide with aceticanhydride in an alcoholic medium under controlled pH (neutral to slightly basic, pH 8-9).

- Reaction conditions involve cooling during alkali addition, followed by reflux at 90-100 °C for 1-2 hours.

- Purification by crystallization and recrystallization yields high purity product with improved yield (~85%) compared to older methods (~27-72%).

This step is critical as it provides a functionalized piperazine nucleus for subsequent coupling.

Coupling with 2-(4-Ethylphenoxy)-1-propanone

The key coupling involves linking the piperazine nitrogen to the propanone moiety bearing the 4-ethylphenoxy substituent. The general procedure includes:

- Using a suitable base (inorganic or organic) to deprotonate the piperazine nitrogen.

- Reacting with 2-(4-ethylphenoxy)-1-chloropropanone or an equivalent activated intermediate.

- Solvents used can be polar aprotic (e.g., ethers, ketones) or mixtures optimized for solubility and reaction rate.

- The reaction is often carried out under inert atmosphere to prevent side reactions.

Formation of Hydrochloride Salt

- The free base of 2-(4-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- This step enhances compound stability and crystallinity.

- Solvent selection includes alcohols, ethers, or mixtures thereof.

- Purification involves crystallization, filtration, and drying under controlled conditions to obtain pure hydrochloride salt.

Process Optimization and Purification

- Use of suitable bases: inorganic bases (e.g., sodium carbonate), organic bases, or organolithium bases depending on the step.

- Catalysts for hydrogenation or reduction steps may include Pd, Pt, Ni, Rh, or Ru supported on charcoal.

- Purification techniques include recrystallization, solvent extraction, and drying methods such as lyophilization or spray drying.

- Anti-solvents like ether, chloroform, or hydrocarbons are used to precipitate the product selectively.

- Control of pH and temperature during reactions is critical to maximize yield and minimize by-products.

Comparative Data Table of Key Preparation Parameters

Research Findings and Industrial Relevance

- The described methods are scalable and use commercially available starting materials.

- The process is designed to be eco-friendly and safe, avoiding harsh reagents where possible.

- Purity of the final hydrochloride salt is critical for pharmaceutical applications, achieved through careful solvent and temperature control.

- Crystalline polymorphs of the hydrochloride salt have been characterized by powder X-ray diffraction (PXRD), ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazinyl derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : The ketone group can be reduced to an alcohol.

- Nucleophilic Substitution : Particularly at the piperazinyl group.

Biology

The compound is being investigated for its role as a biochemical probe to study receptor-ligand interactions. Its structural configuration allows it to bind effectively to biological targets, potentially modulating their activity and leading to various biological effects.

Medicine

In medicinal chemistry, 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has been explored for its therapeutic potential, particularly in developing new drugs aimed at treating neurological disorders. Research indicates that it may influence neurotransmitter systems, making it a candidate for further pharmacological studies.

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials , contributing to advancements in chemical manufacturing processes. Its unique properties make it suitable for various applications in industrial settings.

Case Studies and Research Findings

Several studies have reported on the biological activity and therapeutic potential of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its efficacy in modulating specific receptor activities, suggesting potential applications in treating mood disorders.

- Research conducted at a leading pharmacological institute demonstrated its ability to inhibit certain enzymatic pathways involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go)

- Structural Features: Replaces the 4-ethylphenoxy group with a 5-methyl-1-phenylpyrazole moiety. Retains the piperazine-propan-1-one core but adds a substituted pyrazole ring.

- Pharmacological Activity :

- Synthesis: Not detailed in the evidence, but similar methods involving HCl salt formation are likely .

3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Structural Features: Substitutes the phenoxy group with a benzoxazole ring bearing 3,4-dimethoxyphenyl substituents. The benzoxazole moiety may confer rigidity and improved metabolic stability.

- Synthesis :

- Pharmacological Implications :

4-Fluoromethcathinone (4-FMC)

- Structural Features: Shares the propan-1-one core but replaces the piperazine and phenoxy groups with a 4-fluorophenyl and methylamino group.

- Pharmacological Activity: Acts as a cathinone derivative with stimulant effects via monoamine reuptake inhibition . The absence of a piperazine ring differentiates its mechanism from the target compound.

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Structural Features: Nearly identical to the target compound but substitutes the 4-ethylphenoxy group with a 3-methylphenoxy group.

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

- Piperazine-Propan-1-one Core: This scaffold is critical for interacting with neurotransmitter receptors, with substituents dictating specificity. For example, ethylphenoxy groups may enhance blood-brain barrier penetration compared to methylphenoxy variants .

- Substituent Effects :

- Synthetic Flexibility : HCl salt formation is a common step for improving solubility and stability .

Biological Activity

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structure, characterized by an ethylphenoxy moiety and a piperazinyl group, suggests potential biological activities worth exploring.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 288.80 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological applications.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₂ |

| Molecular Weight | 288.80 g/mol |

| Solubility | Soluble in water |

| pKa | Not available |

The biological activity of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the treatment of neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may function as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression without the common sexual side effects associated with traditional SSRIs .

- Receptor Modulation : The compound has been investigated for its ability to interact with dopamine D2 and D3 receptors, showing promise as a biochemical probe for studying receptor-ligand interactions .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds structurally related to 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride:

- Dopamine Receptor Interaction :

- SSRIs Development :

-

Neuroprotective Studies :

- Investigations into neuroprotective mechanisms revealed that certain derivatives could mitigate neuronal damage in experimental models, suggesting a pathway for therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis

To understand the uniqueness of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Activity | Binding Affinity (IC50) |

|---|---|---|

| 2-(4-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one | SSRI activity | ~3 µM |

| 2-(4-Isopropylphenoxy)-1-(piperazin-1-yl)propan-1-one | Neuroprotective effects | Not specified |

| 2-(4-Butylphenoxy)-1-(piperazin-1-yl)propan-1-one | Dopamine receptor modulation | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-ethylphenol derivatives with piperazine-containing precursors. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., dichloromethane or DMF as solvents) with bases like triethylamine can facilitate the formation of the ether linkage . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants), reaction temperature (0–25°C to minimize side products), and purification via recrystallization or column chromatography . Monitoring by TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and piperazine ring integrity. Aromatic protons (6.8–7.2 ppm) and piperazine methylene signals (2.5–3.5 ppm) are key markers .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous piperazine derivatives .

- HPLC/MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .

Q. How should researchers safely handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation . Use fume hoods for handling, with PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can determine shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's interactions with biological targets, given its piperazine moiety?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -spiperone) to assess affinity for serotonin or dopamine receptors, given piperazine's role in CNS targeting .

- Molecular Dynamics Simulations : Model piperazine flexibility and hydrogen-bonding interactions with target proteins (e.g., GPCRs) using software like AutoDock or GROMACS .

- Structure-Activity Relationship (SAR) Studies : Modify the 4-ethylphenoxy group to evaluate substituent effects on potency and selectivity .

Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicological effects of this compound?

- Methodological Answer :

- Environmental Fate Studies : Measure hydrolysis rates (pH 4–9 buffers) and photodegradation under UV light to estimate half-life in aquatic systems .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC) and chronic effects (e.g., reproductive impairment) via OECD guidelines .

- Bioaccumulation Potential : Calculate logP values (e.g., using ChemAxon software) to predict lipid membrane permeability .

Q. How should conflicting data regarding the compound's solubility or reactivity across studies be systematically addressed?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO for stock solutions) and temperature/pH conditions .

- Advanced Solubility Analysis : Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits in biorelevant media (e.g., FaSSIF/FeSSIF) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends .

Q. What strategies are effective in identifying and quantifying synthetic by-products or degradation products during storage or experimental use?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (HO) to simulate degradation pathways .

- LC-HRMS : High-resolution mass spectrometry identifies unknown impurities via exact mass matching and fragmentation patterns .

- Stability-Indicating Methods : Validate HPLC methods to separate parent compound from degradants (e.g., column: Zorbax Eclipse XDB-C18, mobile phase: ammonium acetate/methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.